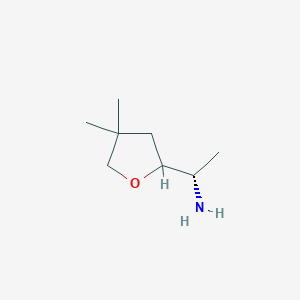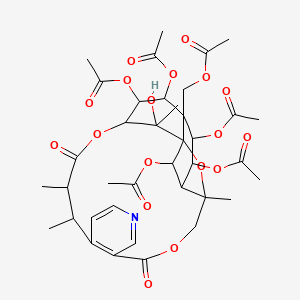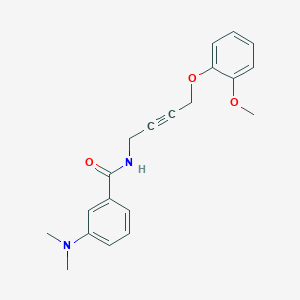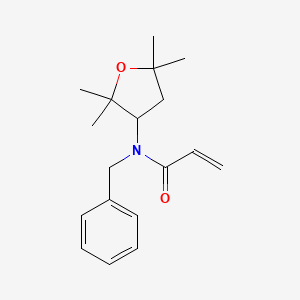
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide, commonly known as TBOA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft.
Mecanismo De Acción
TBOA works by binding to the glutamate transporter and preventing it from removing excess glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity. TBOA is selective for the glutamate transporter and does not affect other neurotransmitter transporters, making it a valuable tool for studying glutamate signaling.
Biochemical and Physiological Effects
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels in the brain, leading to excitotoxicity. TBOA has also been shown to increase neuronal activity and enhance synaptic plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TBOA is its selectivity for the glutamate transporter, which allows for the specific manipulation of glutamate signaling. TBOA is also relatively easy to synthesize, making it readily available for scientific research. However, one limitation of TBOA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of TBOA. One area of research is the development of new compounds that are more selective and less toxic than TBOA. Another area of research is the study of TBOA's effects on different neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Additionally, the development of new techniques for the delivery of TBOA to specific regions of the brain could lead to new insights into glutamate signaling and its role in neurological disorders.
Métodos De Síntesis
The synthesis of TBOA involves the reaction of benzylamine with ethyl acrylate in the presence of a base, followed by the addition of 2,2,5,5-tetramethyloxolane-3-ol. The resulting compound is then purified through column chromatography. The synthesis of TBOA is a relatively straightforward process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential applications in the field of neuroscience. Glutamate is the primary excitatory neurotransmitter in the brain, and excess glutamate can lead to excitotoxicity, which is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. TBOA's ability to selectively inhibit glutamate transporters makes it a valuable tool for studying the role of glutamate in these conditions.
Propiedades
IUPAC Name |
N-benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-6-16(20)19(13-14-10-8-7-9-11-14)15-12-17(2,3)21-18(15,4)5/h6-11,15H,1,12-13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZOGIGMUAPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N(CC2=CC=CC=C2)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


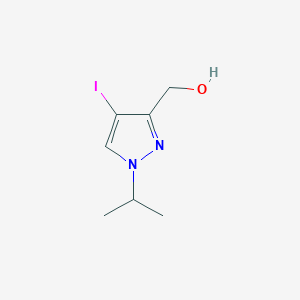
![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)
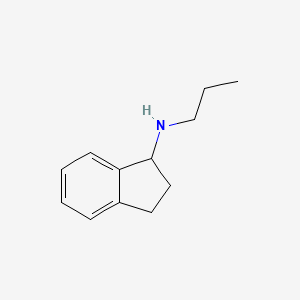
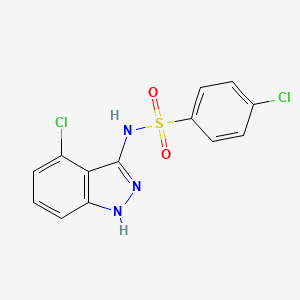
![4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2443979.png)
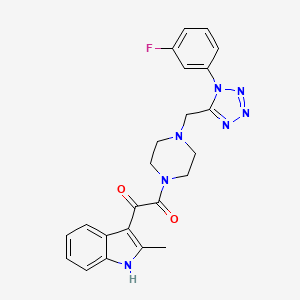
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)



